The synthesis of Pep-1 uncapped typically involves solid-phase peptide synthesis (SPPS), which allows for the systematic assembly of amino acids into a peptide chain. This method is advantageous due to its efficiency and the ability to produce peptides with high purity. The synthesis process generally follows these steps:
The synthesis can be optimized by varying parameters such as temperature, reaction time, and the choice of coupling reagents. For instance, using a combination of N,N'-diisopropylcarbodiimide and hydroxybenzotriazole can enhance coupling efficiency and yield .
Pep-1 uncapped consists of a sequence of amino acids that confer its cell-penetrating properties. The specific sequence and structure are crucial for its function, as they determine how well it can interact with cellular membranes.
The molecular weight and specific structural characteristics can vary based on the exact sequence used during synthesis. Typically, Pep-1 uncapped has a molecular weight in the range of 2,000 to 3,000 Daltons, depending on the number of amino acids in its sequence .
Pep-1 uncapped undergoes various chemical reactions during its synthesis and application. Key reactions include:
The efficiency of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts. For instance, maintaining an optimal pH during coupling reactions can significantly affect yield and purity .
The mechanism by which Pep-1 uncapped facilitates cellular uptake involves several steps:
Studies have shown that modifications to the peptide structure can enhance its uptake efficiency, making it a versatile tool for delivering therapeutic agents into cells .
Pep-1 uncapped is typically a white to off-white powder that is soluble in water and other polar solvents. Its solubility is crucial for its application in biological systems.
The stability of Pep-1 uncapped under physiological conditions is an important property that influences its effectiveness as a delivery vehicle. It generally exhibits stability at neutral pH but may degrade under extreme conditions (high temperature or extreme pH levels) .
Pep-1 uncapped has numerous applications in scientific research and medicine, including:
The discovery of cell-penetrating peptides (CPPs) revolutionized drug delivery by addressing the fundamental challenge of biomembrane impermeability. The field originated in 1988 with the landmark observation that the HIV-1 Tat protein could traverse cellular membranes [1]. This was followed in 1991 by the identification of the Drosophila Antennapedia homeodomain’s translocation capability, leading to the first engineered CPP in 1994: penetratin (RQIKIYFQNRRMKWKK) [1]. A pivotal advancement came with the development of the minimal Tat sequence (48-60: GRKKRRQRRRPPQ) in 1997 [1], which demonstrated that short synthetic peptides could facilitate cellular uptake. The late 1990s witnessed two transformative innovations: Wender and Futaki’s work on polyarginine sequences (e.g., Arg8) establishing the role of guanidinium groups in membrane interactions [1], and the Morris group’s introduction of Pep-1 in 2001 as the first designed CPP for non-covalent delivery of macromolecules [1] [7]. This represented a paradigm shift from covalent conjugation strategies dominant with earlier CPPs like Tat and penetratin.
Table 1: Key Milestones in CPP Development Leading to Pep-1
Year | CPP | Origin/Type | Significance | Reference |
---|---|---|---|---|
1988 | HIV-1 Tat protein | Viral transcription factor | First protein observed to cross cell membranes | [1] |
1994 | Penetratin | Antennapedia homeodomain | First engineered CPP (16-mer) | [1] [4] |
1997 | Tat (48-60) | Minimal functional domain | Established cationic CPP design principle | [1] [4] |
1997 | MPG | Chimeric (HIV gp41/SV40 NLS) | First non-covalent nucleic acid delivery CPP | [1] |
2001 | Pep-1 | Engineered amphipathic | Enabled non-covalent protein transduction | [1] [7] |
Pep-1 uncapped (sequence: KETWWETWWTEWSQPKKKRKV) is a 21-amino acid chimeric peptide classified as a primary amphipathic CPP due to its spatially segregated hydrophobic and hydrophilic domains [3] [4] [7]. Its structural architecture comprises three functionally distinct regions:
With a molecular weight of 2848.22 Da (Formula: C₁₃₆H₁₉₅N₃₅O₃₃) [3] [5], Pep-1 uncapped exhibits solubility >100 mg/mL in aqueous solutions and stability under lyophilized storage at -20°C [3] [8]. Its "uncapped" designation refers to the absence of N-terminal acetylation or C-terminal amidation, preserving the native terminal charges critical for its translocation mechanism [5] [8].
Table 2: Structural and Functional Classification of Pep-1 Among Major CPP Classes
CPP Class | Characteristics | Representative Examples | Pep-1 Classification |
---|---|---|---|
Cationic | Rich in Arg/Lys; charge-dependent | Tat (48-60), R8, R9 | Contains cationic SV40 NLS domain |
Amphipathic | Segregated hydrophobic/hydrophilic regions | MPG, Transportan | Primary amphipathic |
Hydrophobic | Low net charge; non-polar residues | K-FGF, FGF-12 signal sequences | Not applicable |
Chimeric | Engineered hybrid sequences | Pep-1, MAP | Fully synthetic chimeric design |
Pep-1 uncapped has emerged as a transformative tool due to its energy-independent translocation mechanism and cargo versatility. Unlike many CPPs requiring endocytosis, Pep-1 crosses membranes via transient, non-destructive physicochemical interactions without pore formation or significant membrane disruption [6]. Biophysical studies using circular dichroism (CD) and attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy confirmed that while Pep-1 adopts an amphipathic α-helical conformation upon membrane binding, it does not form stable transmembrane pores—even at high peptide-to-lipid ratios [6]. This mechanistic feature underpins its low cytotoxicity and compatibility with sensitive cargoes.
Its primary biomedical significance lies in enabling the intracellular delivery of native proteins, peptides, and nucleic acids without covalent modification [3] [7]. This preserves cargo activity—a critical advantage for functional studies of enzymes, transcription factors, or antibodies [7]. In oncology, Pep-1 facilitates tumor-specific delivery when conjugated to targeting moieties, exploiting endogenous stimuli like tumor-associated enzymes or acidic microenvironments to enhance specificity [4]. Biotechnological applications include:
The peptide’s design principles have further informed next-generation CPP engineering, including pH-sensitive, tumor-targeting, and stimulus-activated variants [4] [10].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: